![molecular formula C12H16N2O3 B5151824 N-ethyl-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5151824.png)
N-ethyl-N'-(2-phenoxyethyl)ethanediamide
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Overview
Description
EDDP is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of ethylenediamine and is commonly used as a chelating agent for metal ions. EDDP has been studied for its potential applications in the fields of pharmacology, toxicology, and environmental science.
Scientific Research Applications
EDDP has been extensively studied for its potential applications in pharmacology and toxicology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. EDDP has also been studied for its potential use as a marker for drug abuse testing.
Mechanism of Action
The mechanism of action of EDDP is not fully understood. It is believed to act as a chelating agent for metal ions, which may contribute to its anti-inflammatory and analgesic properties. EDDP may also interact with opioid receptors in the brain, which could explain its potential use as a marker for drug abuse testing.
Biochemical and Physiological Effects:
EDDP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to affect the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. EDDP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using EDDP in lab experiments is its low toxicity and high solubility in water and organic solvents. However, EDDP is relatively expensive compared to other chelating agents and may not be suitable for large-scale experiments.
Future Directions
There are several potential future directions for research on EDDP. One area of interest is its potential use as a drug for the treatment of inflammatory and pain-related disorders. Another area of interest is its potential use as a marker for drug abuse testing. Further studies are needed to fully understand the mechanism of action of EDDP and its potential applications in various fields of scientific research.
In conclusion, EDDP is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential applications of EDDP in various fields of scientific research.
Synthesis Methods
EDDP can be synthesized by reacting ethylenediamine with 2-phenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
properties
IUPAC Name |
N-ethyl-N'-(2-phenoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-13-11(15)12(16)14-8-9-17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNEXYVPRWWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(2-phenoxyethyl)oxamide |
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